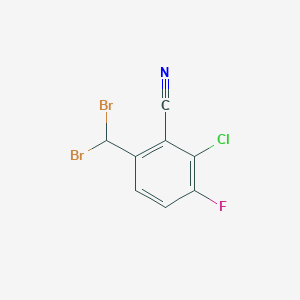

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile

Description

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile (C₈H₃Br₂ClFN) is a halogenated benzonitrile derivative featuring a chloro group at position 2, a dibromomethyl group at position 6, and a fluoro substituent at position 2.

Properties

IUPAC Name |

2-chloro-6-(dibromomethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2ClFN/c9-8(10)4-1-2-6(12)7(11)5(4)3-13/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAXKKVQGYJLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(Br)Br)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-chloro-3-fluorobenzonitrile with bromine in the presence of a catalyst to introduce the dibromomethyl group. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding and hydrophobic interactions, which can modulate the activity of the compound in biological systems.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogens (Cl, Br, F): Increase molecular weight and polarizability, enhancing reactivity in cross-coupling or nucleophilic substitution reactions. The dibromomethyl group in the target compound may offer unique bromination pathways . Trifluoromethyl (CF₃): Improves metabolic stability and membrane permeability in drug candidates, as seen in .

Applications: Pharmaceuticals: Compounds with trifluoromethyl () or aminomethyl linkers () are prevalent in patent literature for kinase inhibitors or anti-inflammatory agents . Agrochemicals: Methoxy- and bromo-substituted derivatives () are intermediates in herbicide or fungicide synthesis .

Physical Properties: The target compound’s higher molecular weight (349.29 vs. 215.02–310.70 in analogs) suggests increased density and melting point, though experimental data are lacking. Amino-substituted analogs (e.g., ) exhibit improved solubility in polar solvents due to hydrogen bonding .

Biological Activity

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile is a halogenated benzonitrile compound that has garnered attention in medicinal chemistry and materials science due to its unique structural properties. The presence of chlorine, bromine, and fluorine atoms contributes to its reactivity and potential biological activity. This article reviews the current understanding of the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Chlorine atom at the 2-position

- Dibromomethyl group at the 6-position

- Fluorine atom at the 3-position

This arrangement imparts distinct chemical properties that are critical for its biological interactions.

Research indicates that this compound may interact with various biological targets, potentially leading to applications in drug development. The specific mechanisms of action are still under investigation, but preliminary studies suggest that the compound may exhibit:

- Antimicrobial activity : Potential effects against various pathogens.

- Antimutagenic properties : Possible protective effects against mutagens, as observed in similar fluoroaryl compounds .

Case Studies and Research Findings

- Antimicrobial Activity : In vitro studies have shown that halogenated benzonitriles can inhibit the growth of certain bacterial strains. While specific data on this compound is limited, related compounds have demonstrated significant antimicrobial effects.

- Antimutagenicity : A study highlighted that fluoroaryl derivatives exhibit varying antimutagenic activities depending on their structure and exposure conditions. Similar compounds have been shown to reduce mutagenicity in assays involving Salmonella typhimurium and other models .

- Potential Therapeutic Applications : The unique reactivity of this compound suggests potential roles in developing new therapeutic agents, particularly in targeting cancerous cells or other diseases where mutagenesis is a concern.

Data Table: Summary of Biological Activities

Synthesis and Industrial Applications

The synthesis of this compound typically involves halogenation reactions optimized for yield and purity. Methods such as continuous flow reactors are employed to enhance production efficiency. The compound's unique structure also makes it valuable in various industrial applications, including materials science and chemical manufacturing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.